Methyl 4-butoxy-2-chlorobenzoate

Description

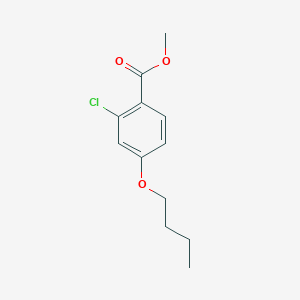

Methyl 4-butoxy-2-chlorobenzoate is a synthetic aromatic ester characterized by a benzoate backbone substituted with a chlorine atom at the 2-position and a butoxy group (-OCH₂CH₂CH₂CH₃) at the 4-position. This compound is structurally related to other methyl esters of substituted benzoic acids, which are widely studied for their applications in organic synthesis, pharmaceuticals, and material science.

Properties

IUPAC Name |

methyl 4-butoxy-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-3-4-7-16-9-5-6-10(11(13)8-9)12(14)15-2/h5-6,8H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJJEBHYPQROOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-butoxy-2-chlorobenzoate can be synthesized through the esterification of 4-butoxy-2-chlorobenzoic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-butoxy-2-chlorobenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.

Ester hydrolysis: The ester group can be hydrolyzed to form 4-butoxy-2-chlorobenzoic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and amines.

Ester hydrolysis: Reagents such as hydrochloric acid or sodium hydroxide are used.

Major Products Formed

Nucleophilic substitution: Products include substituted benzoates with various functional groups.

Ester hydrolysis: The major products are 4-butoxy-2-chlorobenzoic acid and methanol.

Scientific Research Applications

Methyl 4-butoxy-2-chlorobenzoate is used in various scientific research applications, including:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-butoxy-2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function . The pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 4-butoxy-2-chlorobenzoate with structurally related methyl esters documented in recent research (see Table 1). Key factors include substituent effects, molecular weight, and functional group interactions.

Substituent Position and Electronic Effects

- Methyl 4-chloro-2-fluorobenzoate (C₈H₆ClFO₂): This compound shares a benzoate core with halogen substitutions (Cl at 4, F at 2). The electron-withdrawing fluorine atom at the 2-position enhances the acidity of the ester group compared to alkyloxy substituents like butoxy. Its molar mass (188.58 g/mol) is significantly lower than this compound due to the absence of the bulky butoxy chain .

- Sandaracopimaric acid methyl ester (C₂₁H₃₂O₂): A diterpene-derived ester with a complex tricyclic structure. Unlike this compound, this compound lacks aromaticity and halogen substituents, resulting in distinct solubility and reactivity profiles (e.g., higher hydrophobicity) .

Alkoxy Chain Length and Hydrophobicity

- Methyl palmitate (C₁₇H₃₄O₂): A saturated aliphatic ester with a 16-carbon chain. While this compound has a shorter butoxy group (4 carbons), both compounds exhibit increased hydrophobicity compared to shorter-chain esters. This property influences their chromatographic retention times, as observed in gas chromatography studies of plant resins .

Functional Group Diversity

- Z-Communic acid methyl ester (C₂₁H₃₂O₂): A labdane diterpene ester with conjugated double bonds. Unlike this compound, its biological activity (e.g., antimicrobial properties) is linked to its terpene skeleton rather than aromatic substituents .

Table 1: Comparative Analysis of Methyl Esters

Biological Activity

Methyl 4-butoxy-2-chlorobenzoate is a compound of increasing interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

This compound is an ester derivative characterized by the presence of a butoxy group and a chlorine atom on the benzene ring. Its chemical structure can be represented as follows:

This structure allows the compound to participate in various biochemical interactions, making it a valuable building block in synthetic chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound has been noted for its potential in enzyme inhibition and protein-ligand interactions, which are critical for various cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Protein-Ligand Interactions : It can bind to proteins, potentially affecting their activity and influencing cell signaling pathways.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Cellular Effects : It may influence cell signaling pathways, gene expression, and cellular metabolism.

- Molecular Interactions : The compound's ability to bind with biomolecules suggests it could modulate various biological processes at the molecular level.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound, highlighting its potential therapeutic applications:

-

Enzyme Inhibition Studies :

- Research indicates that this compound can inhibit specific enzymes that play roles in disease pathology. For instance, studies have shown its potential as an inhibitor of certain cancer-related enzymes.

- Cellular Impact Assessments :

- Toxicological Evaluations :

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.